molecular formula C14H13FINO2 B2945527 2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol CAS No. 647031-84-3

2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol

Cat. No.: B2945527
CAS No.: 647031-84-3
M. Wt: 373.166
InChI Key: SWKPRUQVEGAPAW-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with formaldehyde to form a Schiff base, which is then reduced to yield the corresponding amine. This amine is subsequently reacted with 4-iodo-6-methoxyphenol under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution of the iodine atom could result in various substituted derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the fluorophenyl and iodo groups can enhance binding affinity and specificity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Fluorophenyl)amino]methyl}phenol
  • 4-Fluoro-2-{[(4-fluorophenyl)amino]methyl}phenol
  • 2-{[(4-Fluorophenyl)amino]methyl}-4-methoxyphenol

Uniqueness

2-{[(4-Fluorophenyl)amino]methyl}-4-iodo-6-methoxyphenol is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to participate in specific reactions and interact with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(4-fluoroanilino)methyl]-4-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FINO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKPRUQVEGAPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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